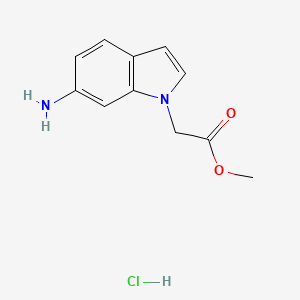

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Conditions

-

Reactants : LiOH (3 equiv.)

-

Solvent System : THF/MeOH/H<sub>2</sub>O (1:1:1 v/v)

-

Temperature : Room temperature (~25°C)

-

Time : 4 hours

-

Workup : Acidification to pH 3–3.5 with HCl, yielding a white precipitate .

Mechanism

The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse releases methanol and generates the carboxylate salt, which is protonated during acidification.

Example Application

Hydrolysis of methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate (a structural analog) produced 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid in 86% yield .

Thiourea Formation via Amino Group Reactivity

The primary amino group at the 6-position participates in nucleophilic substitution reactions, forming thiourea derivatives.

Reaction Conditions

-

Reactants : 1,1'-Thiocarbonyldipyridin-2(1H)-one

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature

Mechanism

The amino group attacks the thiocarbonyl electrophile, displacing pyridin-2(1H)-one and forming a thiourea bond.

Example Application

This reaction was employed to synthesize BCL6 BTB domain inhibitors, demonstrating the compound’s utility in medicinal chemistry .

N-Aminomethylation Reactions

The amino group can undergo aminomethylation under basic conditions, forming secondary or tertiary amines.

Reaction Conditions

-

Reactants : Dichloromethane (DCM, as a C1 donor)

-

Base : Sodium hydride (NaH)

-

Solvent : DMF/DCM (1:4 v/v)

-

Catalyst : Ultrasound irradiation

-

Temperature : 50°C

Mechanism

DCM acts as a bridging agent, facilitating the formation of a methylene intermediate. The amino group attacks the electrophilic methylene carbon, yielding N-aminomethylated products.

Example Products

Multicomponent Reactions (MCRs)

Indole derivatives often participate in MCRs due to their electron-rich aromatic system.

Typical Conditions

-

Reactants : Aldehydes, anilines

-

Catalyst : ZnCl<sub>2</sub> (anhydrous)

-

Solvent : Toluene or DCM

Example Reaction

While specific data for this compound is limited, analogous indoles react via a three-component pathway to form diarylmethyl-substituted indoles, suggesting similar feasibility .

Amide Coupling Reactions

The amino group can form amide bonds with carboxylic acids or activated esters.

Reaction Conditions

-

Coupling Agents : EDC·HCl, HOBt

-

Base : Triethylamine (TEA)

-

Solvent : DMF

-

Temperature : Room temperature

Example Application

Reaction with 2,3-dihydro-1H-inden-4-amine produced an amide-linked indole derivative, isolated in 72% yield after column chromatography .

Applications De Recherche Scientifique

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride include other indole derivatives, such as:

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

methyl2-(6-amino-1H-indol-1-yl)acetatehydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Activité Biologique

Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The biological activity of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its effects on cholinergic systems, which are crucial for cognitive function. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which may have implications for treating Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. Methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been evaluated for its antibacterial and antifungal activities. A study highlighted the efficacy of related indole compounds against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Neuroprotective Effects

The neuroprotective potential of methyl 2-(6-amino-1H-indol-1-yl)acetate hydrochloride has been explored in the context of neurodegenerative diseases. Its ability to inhibit AChE suggests that it could help mitigate cognitive decline associated with Alzheimer's disease. In vitro studies have shown that related compounds can cross the blood-brain barrier (BBB), enhancing their therapeutic applicability .

Case Studies

Several case studies have documented the effects of indole derivatives on neurological health. For instance, a clinical trial involving patients with mild cognitive impairment assessed the cognitive-enhancing effects of similar compounds, reporting improvements in memory and attention following treatment . Furthermore, case studies in microbial resistance have illustrated how indole derivatives can serve as lead compounds for developing new antibiotics against resistant bacterial strains.

Data Tables

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | AChE inhibition; cognitive enhancement | |

| Antioxidant | Radical scavenging activity |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | AChE IC50 (μM) | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|---|

| Methyl 2-(6-amino-1H-indol-1-yl)acetate HCl | 0.76 | Moderate | High |

| Isoindoline Derivative | 0.618 | High | Moderate |

| Other Indole Derivatives | Varies | Variable | Low |

Propriétés

IUPAC Name |

methyl 2-(6-aminoindol-1-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-13-5-4-8-2-3-9(12)6-10(8)13;/h2-6H,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZJOOSBZONFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.